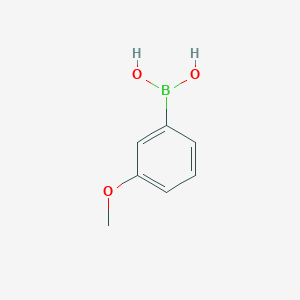

3-Methoxybenzeneboronic acid

Beschreibung

Arylboronic acids are a class of organoboron compounds that have become indispensable in modern chemistry. Their unique properties and reactivity have positioned them as central players in the synthesis of complex organic molecules.

Structure

2D Structure

Eigenschaften

IUPAC Name |

(3-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO3/c1-11-7-4-2-3-6(5-7)8(9)10/h2-5,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLLGFYPSWCMUIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370260 | |

| Record name | 3-Methoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10365-98-7 | |

| Record name | (3-Methoxyphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10365-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Methoxyphenyl)boronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010365987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-METHOXYPHENYL)BORONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4XV2NE6NL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 3 Methoxyphenylboronic Acid and Its Derivatives

Mechanistic Considerations in Established Synthesis Pathways

The synthesis of 3-methoxyphenylboronic acid, a crucial reagent in organic chemistry, particularly for Suzuki-Miyaura cross-coupling reactions, is primarily achieved through two established pathways: Grignard reagent-mediated boronation and lithium-halogen exchange protocols. lookchem.com A thorough understanding of the mechanistic nuances and critical parameters of each route is essential for optimizing reaction conditions and achieving high yields of the desired product.

Grignard Reagent-Mediated Boronation: Critical Analysis of Reaction Parameters

The Grignard reagent-mediated synthesis involves the reaction of 3-methoxyphenylmagnesium bromide, formed from 3-bromoanisole (B1666278) and magnesium turnings, with a trialkyl borate (B1201080) like trimethyl borate. multichemexports.com Subsequent acidic hydrolysis yields 3-methoxyphenylboronic acid. rsc.org While this method is favored for its rapid synthesis and scalability, several parameters critically influence its efficiency and the purity of the final product.

Reaction Parameters and Their Impact:

| Parameter | Conditions and Effects |

| Temperature | The reaction of the Grignard reagent with trimethyl borate is often conducted at low temperatures, such as -70°C, to minimize side reactions. google.com However, it has been surprisingly found that the reaction can proceed at higher temperatures (0°C to +5°C), which is advantageous for industrial-scale production. google.com |

| Solvent | Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are commonly used. researchgate.netgoogle.com Anhydrous dioxane can improve reagent solubility and reaction homogeneity. The choice of solvent can significantly impact the reaction's efficiency and ease of work-up. researchgate.net |

| Initiator | Iodine is often used as an initiator for the Grignard reaction. researchgate.net |

| Lithium Chloride (LiCl) | The addition of LiCl (in a 1.2:1 ratio to the substrate) can enhance the stability of the Grignard reagent and increase the reaction yield by 15–20%. This "Turbo-Grignard" reagent, a combination of i-PrMgCl and LiCl, is highly reactive and allows for the exchange of unreactive halides. ethz.ch |

| Catalyst | While not always necessary for the Grignard formation itself, subsequent cross-coupling reactions utilizing the synthesized boronic acid often employ palladium catalysts. |

A significant challenge in this synthetic route is the formation of boroxine (B1236090), the cyclic anhydride (B1165640) trimer of the boronic acid. This side product can be minimized by conducting the reaction at low temperatures and by immediate derivatization or storage of the product at -20°C.

Lithium-Halogen Exchange Protocols for Selective Boronation

An alternative and often higher-yielding method for preparing 3-methoxyphenylboronic acid involves a lithium-halogen exchange reaction. This protocol typically uses an organolithium reagent, such as n-butyllithium or t-butyllithium, to react with 3-bromoanisole at very low temperatures (e.g., -78°C). ethz.chbeilstein-journals.org The resulting aryllithium species is then quenched with a trialkyl borate. rsc.org

Key Mechanistic Aspects:

Reversibility and Equilibrium: The lithium-halogen exchange is a reversible process, with the equilibrium favoring the formation of the more stable organolithium species. ethz.chprinceton.edu

Reaction Rate: This exchange is extremely rapid, often faster than competing side reactions like proton transfer. harvard.edu The rate of interchange decreases from I > Br > Cl. princeton.edu

"Ate-Complex" Intermediate: Evidence suggests the formation of an intermediate "ate-complex" where the halogen atom coordinates to the lithium reagent. harvard.edu X-ray crystallography has provided support for the existence of these intermediates. harvard.edu

Stereospecificity: In the case of vinyl halides, the lithium-halogen exchange proceeds with retention of configuration. harvard.edu

While this method offers superior yield (89–92%) and purity with less than 5% boroxine formation, it requires specialized cryogenic equipment, making it potentially less scalable than the Grignard approach for some industrial applications.

Comparative Analysis of Synthetic Routes:

| Parameter | Lithium-Halogen Exchange | Grignard Approach |

| Yield | 89–92% | 78–85% |

| Reaction Time | 19–24 hours | 8–12 hours |

| Temperature Range | -70°C to 20°C | 0°C to reflux |

| Byproducts | <5% residual borate | 10–15% boroxine |

| Scalability | Pilot-scale validated | Industrial-scale optimized |

Process Optimization and Scale-Up Strategies in 3-Methoxyphenylboronic Acid Production

The industrial production of 3-methoxyphenylboronic acid necessitates a focus on process optimization and scalability to ensure efficiency, cost-effectiveness, and consistent product quality. nih.gov Key strategies include the adoption of continuous flow synthesis, optimization of catalyst and solvent systems, and methods to mitigate the formation of impurities like boroxine. nih.gov

Continuous Flow Synthesis for Enhanced Efficiency

Continuous flow chemistry has emerged as a powerful tool for the synthesis of boronic acids, including 3-methoxyphenylboronic acid, offering significant advantages over traditional batch processes. organic-chemistry.orgnih.gov Recent advancements have demonstrated the feasibility of producing various phenylboronic acids in a continuous two-step telescoped process at cryogenic temperatures (-50 to -75 °C). acs.org

Advantages of Continuous Flow Synthesis:

Enhanced Safety and Control: Flow reactors allow for precise control over reaction parameters and better management of exotherms, which is particularly important for highly reactive organometallic intermediates. nih.gov

Reduced Reaction Times: Residence times in flow reactors are often significantly shorter than in batch processes. acs.org Some systems have achieved total reaction times of less than one second. organic-chemistry.org

Increased Throughput: High throughput can be achieved, with some systems capable of producing kilograms of product per day. organic-chemistry.orgacs.org

Reduced Solvent Usage: Flow processes can lead to a significant reduction in solvent consumption compared to batch methods. For instance, a 40% reduction in THF has been reported.

In-line Purification: Integration of in-line purification units, such as crystallization, can yield highly pure products (>99%) directly from the reactor.

Catalyst Systems and Solvent Optimization for Improved Yields

The choice of catalyst and solvent is critical for maximizing the yield and purity of 3-methoxyphenylboronic acid, particularly in the context of subsequent cross-coupling reactions.

Catalyst Systems: For the borylation step itself, especially in Miyaura borylation, palladium catalysts are commonly employed. carbogen-amcis.com For example, Pd(dppf)Cl₂ (2–5 mol%) can accelerate the borylation at 80–100°C. In subsequent Suzuki-Miyaura coupling reactions, the choice of ligand, such as SPhos, can enhance coupling efficiency, especially with sterically hindered partners.

Solvent Optimization: The solvent plays a crucial role in reagent solubility and reaction homogeneity. Anhydrous dioxane is often used to improve these aspects. Mixed polar solvents, such as DME/H₂O, can improve the solubility of boronic acids in coupling reactions. For Grignard reactions, ethereal solvents like THF and 2-methyltetrahydrofuran (B130290) (2-MeTHF) are effective, with 2-MeTHF being a more environmentally friendly option. researchgate.net

Mitigating Boroxine Formation and Enhancing Product Stability

A major challenge in the synthesis and storage of 3-methoxyphenylboronic acid is its propensity to undergo dehydration to form the corresponding cyclic trimer, boroxine. google.com The formation of boroxine is a reversible equilibrium process influenced by factors such as solvent and temperature. researchgate.net

Strategies to Mitigate Boroxine Formation and Enhance Stability:

Temperature Control: Low temperatures (-20°C) can minimize boroxine formation during synthesis and storage.

Solvent Choice: The equilibrium between the boronic acid and boroxine is solvent-dependent. For example, in THF-d8, the equilibrium is shifted almost completely towards the acid, while in CDCl₃, both species exist in comparable concentrations. researchgate.net

Water Content: The presence of water can hydrolyze boroxine back to the boronic acid. researchgate.netresearchgate.net Therefore, controlling the water content is crucial.

Immediate Derivatization: Converting the boronic acid to a more stable derivative, such as a boronate ester, immediately after synthesis can prevent boroxine formation.

Thermodynamic Considerations: The formation of boroxine is an entropically driven process, favored at higher temperatures due to the release of water molecules. researchgate.netclockss.org Electron-donating groups on the phenyl ring, like the methoxy (B1213986) group in 3-methoxyphenylboronic acid, tend to support the formation of boroxine. researchgate.netclockss.org

By carefully controlling these parameters, the stability of 3-methoxyphenylboronic acid can be enhanced, ensuring its quality and reactivity for subsequent applications.

Strategies for Derivatization of 3-Methoxyphenylboronic Acid

The strategic derivatization of 3-methoxyphenylboronic acid is a cornerstone of its application in advanced chemical synthesis and medicinal chemistry. By introducing or modifying functional groups on the phenyl ring, researchers can precisely tune the molecule's electronic properties, steric profile, and reactivity. These modifications are critical for enhancing its performance in cross-coupling reactions and for enabling its use in sophisticated applications such as bioconjugation.

Introduction of Functional Groups for Enhanced Reactivity

The introduction of specific functional groups onto the 3-methoxyphenylboronic acid scaffold is a key strategy for enhancing its chemical reactivity and utility as a synthetic building block. smolecule.com These modifications can influence the molecule's acidity, stability, and performance in catalytic cycles, such as the widely used Suzuki-Miyaura coupling reaction. ontosight.ai

A primary method for derivatization is the direct functionalization of the aromatic ring. Advanced techniques like transition metal-catalyzed C-H activation allow for the introduction of substituents at specific positions. For instance, rhodium(III) catalysis has been used for oxidative coupling reactions involving 3-methoxyphenylboronic acid, demonstrating C-H activation at the less sterically hindered site. snnu.edu.cn Similarly, direct C-H functionalization of quinones with 3-methoxyphenylboronic acid has been achieved using potassium persulfate (K₂S₂O₈) in a metal-free system. rsc.org

Electrophilic aromatic substitution reactions are also employed to introduce functional groups. The Rieche formylation, for example, successfully introduces a formyl group (-CHO) onto the 3-methoxyphenylboronic acid ring, yielding a formylated boronic acid as the exclusive product under certain conditions. uniroma1.it The introduction of electron-withdrawing groups, such as cyano (-CN) and fluoro (-F), is another common strategy. These groups can increase the acidity of the boronic acid and accelerate key steps like transmetallation in cross-coupling reactions. The synthesis of derivatives like 4-chloro-2-fluoro-3-methoxyphenylboronic acid highlights the industrial relevance of producing poly-functionalized intermediates for agrochemicals and pharmaceuticals. google.comgoogle.com

Furthermore, the addition of bulky substituents can confer specific properties. The introduction of an adamantyl group, for example, provides significant steric bulk, which can enhance the compound's stability and influence its binding affinity in molecular recognition applications.

Table 1: Examples of Functionalized 3-Methoxyphenylboronic Acid Derivatives

| Derivative Name | Introduced Functional Group(s) | Impact on Reactivity/Properties | Reference |

|---|---|---|---|

| 5-Fluoro-4-formyl-3-methoxyphenylboronic acid | Fluoro, Formyl | Enhances reactivity for cross-coupling and provides a reactive handle for bioconjugation. | smolecule.com |

| 2-Cyano-4-methoxyphenylboronic acid | Cyano | The electron-withdrawing cyano group increases acidity and can accelerate transmetallation. | |

| 4-Formyl-3-methoxyphenylboronic acid | Formyl | Result of regioselective Rieche formylation; provides a versatile aldehyde group. | uniroma1.it |

| 3-(1-Adamantyl)-4-methoxyphenylboronic acid | Adamantyl | Adds steric bulk, enhancing stability and binding affinity. | |

| 4-Chloro-2-fluoro-3-methoxyphenylboronic acid | Chloro, Fluoro | A key intermediate for complex herbicides, demonstrating tailored functionalization. | google.comgoogle.com |

Modification of Biomolecules via Boronic Acid Conjugation

A significant application of 3-methoxyphenylboronic acid and its derivatives lies in their ability to modify biomolecules through a process known as bioconjugation. smolecule.comsmolecule.com This capability stems from the boronic acid functional group's unique ability to form reversible covalent bonds, known as boronate esters, with molecules containing 1,2- or 1,3-diol functionalities. Sugars, glycoproteins, and certain amino acid residues found abundantly in biological systems are rich in these diol motifs.

This reversible interaction is the foundation for numerous biomedical and biotechnological applications. For instance, boronic acids are used to label biomolecules for detection and analysis. smolecule.com The conjugation is often pH-sensitive, allowing for the design of "smart" systems. A key application is in drug delivery, where a therapeutic agent containing a hydroxyl group can be conjugated to a boronic acid. This creates a prodrug that can release its active component in a controlled manner, for example, within the acidic microenvironment of a tumor. The reversible binding to diols such as sialic acid, which is often overexpressed on the surface of cancer cells, is a mechanism being explored for targeted therapies.

The interaction of 3-methoxyphenylboronic acid with biological systems has been studied directly. In cultured tobacco cells, 3-methoxyphenylboronic acid was observed to disrupt cytoplasmic strands and cause the cell to detach from the cell wall. nih.gov This effect is attributed to the formation of cis-diol complexes within the cell, demonstrating a direct biological consequence of this conjugation. nih.gov Furthermore, derivatives of 3-methoxyphenylboronic acid are used in interaction studies to probe the active sites of proteins and enzymes, relying on the boronic acid's ability to interact non-covalently with amino acid residues or to act as an inhibitor. smolecule.commedchemexpress.com

Table 2: Applications of 3-Methoxyphenylboronic Acid in Biomolecule Modification

| Application Area | Target Biomolecule/System | Mechanism of Action | Reference |

|---|---|---|---|

| Drug Delivery | Hydroxyl-containing therapeutics | Formation of pH-responsive boronate ester linkages for controlled release. | |

| Cell Targeting | Sialic acid on cell membranes | Reversible binding to diols on the cell surface. | |

| Biomolecule Labeling | Proteins, Nucleic Acids | Covalent attachment via the boronic acid group for detection and analysis. | smolecule.com |

| Enzyme Inhibition | Enzymes with diol-containing cofactors or active site residues | Reversible covalent bonding or non-covalent interactions with the active site. | medchemexpress.com |

| Plant Cell Biology | Plant cell wall components | Formation of cis-diol complexes leading to structural changes in the cell. | nih.gov |

Mechanistic Investigations and Reactivity Profiles of 3 Methoxyphenylboronic Acid

Fundamental Principles of Boronic Acid Reactivity

Transmetalation Dynamics in Transition Metal-Catalyzed Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. A critical step in the catalytic cycle of this reaction is transmetalation, where an organic group is transferred from the boron atom of a boronic acid to the transition metal catalyst, typically palladium. rsc.org This process is fundamental to the reactivity of 3-methoxyphenylboronic acid in these transformations.

The mechanism of transmetalation has been the subject of extensive investigation. It is generally accepted that the reaction proceeds through the formation of a palladium-oxygen-boron (Pd-O-B) linkage. illinois.eduacs.org Two primary pathways for the formation of this intermediate have been proposed: the "boronate pathway" and the "oxo-palladium pathway". acs.org In the boronate pathway, the boronic acid first reacts with a base to form a more nucleophilic boronate species, which then coordinates to the palladium center. The oxo-palladium pathway involves the initial formation of a palladium hydroxide (B78521) complex, which then reacts with the Lewis acidic boronic acid. acs.org

For 3-methoxyphenylboronic acid, the presence of the methoxy (B1213986) group can influence these dynamics. The electron-donating nature of the methoxy group can affect the Lewis acidity of the boron atom and the stability of the intermediate complexes. Studies have revealed the existence of two key pre-transmetalation intermediates: a tricoordinate boronic acid complex and a tetracoordinate boronate complex. illinois.eduacs.org Both of these species have been shown to undergo transmetalation to yield the desired cross-coupling product. The relative prevalence of these pathways can be influenced by factors such as the concentration of the ligand. illinois.eduacs.org

Electronic and Steric Influence of the Methoxy Substituent on Reaction Kinetics and Regioselectivity

The methoxy group at the meta-position of the phenyl ring in 3-methoxyphenylboronic acid exerts a significant influence on its reactivity through a combination of electronic and steric effects.

Electronic Effects: The methoxy group is an electron-donating group, which increases the electron density on the aromatic ring. This electronic enrichment can impact the rate of transmetalation. In some cases, electron-donating groups can accelerate the reaction by making the aryl group more nucleophilic and thus more readily transferred to the palladium center. nih.gov However, the position of the substituent is critical. For instance, in certain palladium-catalyzed reactions, a 3-methoxy substituent has been observed to enhance the stability of palladium intermediates compared to a 4-methoxy substituent.

Steric Effects: The methoxy group also introduces steric bulk. In the case of 3-methoxyphenylboronic acid, the meta-positioning of the substituent generally results in less steric hindrance compared to an ortho-substituted analogue like 2-methoxyphenylboronic acid. This reduced steric hindrance can lead to higher reaction efficiencies. For example, in rhodium-catalyzed 1,4-additions, 3-methoxyphenylboronic acid achieved a 90% yield, whereas the ortho-substituted counterpart only yielded 36% under similar conditions.

Regioselectivity: The electronic and steric properties of the methoxy group can also direct the regioselectivity of the reaction, particularly in cases where multiple reactive sites are available on the coupling partner. The electron-donating nature of the methoxy group can influence the position of electrophilic attack. In nickel-catalyzed reactions with cyclopropane (B1198618) derivatives, 3-methoxyphenylboronic acid exhibited high ipso-selectivity, indicating a preference for substitution at the carbon atom bearing the boronic acid group.

The interplay of these electronic and steric factors is complex and can be highly dependent on the specific reaction conditions, including the choice of catalyst, ligands, and substrates.

Detailed Catalytic Cycle Analyses

Understanding the Role of Palladium Catalysts in Carbon-Carbon Bond Formation

Palladium catalysts are central to many cross-coupling reactions involving 3-methoxyphenylboronic acid, most notably the Suzuki-Miyaura reaction. rsc.orgrsc.orgmdpi.com The catalytic cycle for a typical palladium-catalyzed cross-coupling reaction involves three key elementary steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

Oxidative Addition: The cycle begins with the oxidative addition of an organic halide or triflate to a low-valent palladium(0) complex. This step involves the cleavage of the carbon-halogen bond and the formation of a new palladium-carbon bond, resulting in a palladium(II) intermediate. illinois.edu The electronic properties of the organic halide can influence the rate of this step. nih.gov

Transmetalation: The palladium(II) intermediate then undergoes transmetalation with 3-methoxyphenylboronic acid. As discussed previously, this involves the formation of a Pd-O-B linkage and the transfer of the 3-methoxyphenyl (B12655295) group from boron to palladium. illinois.eduacs.org This step regenerates a boron-containing species and forms a diorganopalladium(II) complex.

Reductive Elimination: The final step is reductive elimination from the diorganopalladium(II) complex. This step forms the new carbon-carbon bond of the desired biaryl product and regenerates the catalytically active palladium(0) species, which can then re-enter the catalytic cycle. rsc.org

Insights into Nickel-Catalyzed Cross-Coupling Mechanisms

Nickel catalysts have emerged as powerful alternatives to palladium for a variety of cross-coupling reactions, often exhibiting unique reactivity and selectivity. illinois.eduorganic-chemistry.org The general mechanistic framework for nickel-catalyzed cross-coupling reactions shares similarities with the palladium-catalyzed cycle, typically involving oxidative addition, transmetalation, and reductive elimination. However, there are key differences in the reactivity of nickel that can be exploited for specific transformations.

One notable application of nickel catalysis with 3-methoxyphenylboronic acid is in the cross-coupling of aryl C-O based electrophiles, such as aryl esters and ethers. acs.org These substrates are often less reactive than their halide counterparts and can require more active catalytic systems. For example, a catalytic system of Ni(COD)₂ with a phosphine (B1218219) ligand like PCy₃ has been shown to be effective for the cross-coupling of aryl sulfonates and sulfamates with aryl neopentylglycolboronates at room temperature. acs.org

In some nickel-catalyzed reactions, the mechanism may deviate from the standard catalytic cycle. For instance, in the arylative substitution of homoallylic alcohols, a tandem isomerization/allylic arylation mechanism has been proposed. iastate.edu In this process, the nickel catalyst facilitates the isomerization of the homoallylic alcohol to an allylic alcohol intermediate, which is then activated by a boronic acid, such as p-methoxyphenylboronic acid, to enable the cross-coupling. iastate.edu

Role of Ligands and Additives in Modulating Reactivity

Ligands and additives play a crucial role in modulating the reactivity and selectivity of transition metal-catalyzed cross-coupling reactions involving 3-methoxyphenylboronic acid. illinois.edursc.orgrsc.orgmdpi.comacs.org

Ligands: Ligands coordinate to the metal center and influence its electronic and steric properties, thereby affecting every step of the catalytic cycle. acs.org

Phosphine Ligands: Electron-rich and bulky phosphine ligands, such as tricyclohexylphosphine (B42057) (PCy₃) and DavePhos, are commonly used in both palladium- and nickel-catalyzed reactions. mdpi.comacs.org These ligands can enhance the rate of oxidative addition and promote reductive elimination. In some cases, the choice of ligand can be critical for achieving high yields, especially with sterically hindered substrates. koreascience.kr For example, tris(2-methoxyphenyl)phosphine (B1216234) has been shown to be a highly active ligand for the Suzuki coupling of sterically hindered aryl bromides. koreascience.kr

N-Heterocyclic Carbenes (NHCs): NHCs are another important class of ligands that have found widespread use in cross-coupling reactions. They are strong sigma-donors and can form very stable complexes with transition metals, leading to highly active and robust catalysts. nih.gov

Chiral Ligands: In asymmetric catalysis, chiral ligands are employed to induce enantioselectivity. For instance, in rhodium-catalyzed asymmetric 1,4-addition reactions, a chiral diene ligand was used to achieve high enantioselectivities in the reaction of arylboronic acids with nitroalkenes. rsc.org

Additives: Additives can have a profound impact on the reaction outcome by influencing the solubility of reactants, activating the boronic acid, or facilitating the regeneration of the active catalyst.

Bases: A base is typically required in Suzuki-Miyaura reactions to facilitate the transmetalation step by converting the boronic acid to the more reactive boronate species. rsc.org Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., Ba(OH)₂). nih.govnih.govkoreascience.kr

Alcohols: In some cases, the addition of an alcohol, such as methanol (B129727) or isopropanol, can improve the reaction yield. This is thought to be due to the in situ formation of alkoxides, which can participate in the oxidative addition step. mdpi.comacs.org

Other Additives: In specific reactions, other additives may be employed. For example, in a rhodium-catalyzed 1,4-addition, the addition of dimethylurea was found to accelerate the reaction in some instances. rsc.org In a nickel-catalyzed arylative substitution, p-methoxyphenylboronic acid itself acted as a crucial additive to activate an allylic alcohol intermediate. iastate.edu

The selection of the appropriate combination of catalyst, ligand, and additive is often critical for the successful and efficient synthesis of the desired products in cross-coupling reactions involving 3-methoxyphenylboronic acid.

Stereochemical and Enantioselective Pathways

The stereochemical behavior of 3-methoxyphenylboronic acid is a critical aspect of its reactivity, particularly in the synthesis of chiral molecules. Its participation in enantioselective reactions, guided by chiral catalysts, allows for the precise construction of stereocenters and axially chiral compounds.

The asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated compounds is a powerful method for creating chiral carbon-carbon bonds. In this context, 3-methoxyphenylboronic acid has been successfully employed in rhodium-catalyzed reactions to achieve high yields and excellent enantioselectivities. The use of chiral ligands is paramount in guiding the stereochemical outcome of these transformations.

Research has demonstrated that rhodium complexes paired with chiral diene ligands can effectively catalyze the asymmetric 1,4-addition of 3-methoxyphenylboronic acid to nitroalkenes. rsc.org For instance, a chiral diene ligand bearing a tertiary butyl amide moiety has been shown to provide the desired products in high yields and with high enantioselectivities. rsc.org These reactions can be performed with very low catalyst loadings, highlighting the efficiency of the catalytic system. rsc.org

Furthermore, innovative approaches have utilized rhodium nanoparticles embedded within chiral covalent organic frameworks (COFs) for these reactions. researchgate.net Decorating the rhodium nanoparticles with chiral diene ligands creates a specific chiral microenvironment that induces high activity and enantioselectivity. researchgate.netresearchgate.net The reaction between 3-methoxyphenylboronic acid and (E)-β-nitrostyrene, for example, has been shown to proceed with good conversion and high enantioselectivity using such a system. researchgate.net The presence of water can facilitate the hydrolysis of the boronic acid, which has been shown to enhance the reaction rate. researchgate.net

Asymmetric 1,4-Addition of 3-Methoxyphenylboronic Acid

| Catalyst System | Substrate | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Rhodium complex with chiral diene ligand | Nitroalkenes | High | High (e.g., 90% ee) | rsc.org |

| Chiral Ligand-Decorated Rhodium Nanoparticles in COF (Rh-L1@COF) | (E)-β-nitrostyrene | Good Conversion | High (>92%) | researchgate.netresearchgate.net |

| Rh/Ag bimetallic nanoparticles with chiral diene ligands | Cyclic enones (e.g., 2-cyclohexen-1-one) | Excellent | Excellent | rsc.org |

Atropisomers are stereoisomers that arise from restricted rotation around a single bond, leading to axial chirality. The synthesis of such molecules is a significant area of research, and 3-methoxyphenylboronic acid serves as a valuable building block in atropselective coupling reactions, particularly the Suzuki-Miyaura cross-coupling.

The creation of axially chiral biaryls often relies on the strategic placement of ortho-substituents to create a high rotational barrier. The coupling of 3-methoxyphenylboronic acid with appropriately substituted aryl halides can lead to the formation of atropisomeric products. The regioselectivity and atropselectivity of these reactions can be influenced by factors such as the catalyst, ligands, and reaction conditions. For instance, studies on the coupling of ortho-substituted phenylboronic acids with polysubstituted pyridines have provided insights into the factors controlling the formation of atropisomeric arylpyridines. researchgate.net

Recent advancements have focused on dynamic kinetic asymmetric transformation (DyKAT) to construct C-B axial chirality. nih.gov This strategy involves the coupling of racemic, configurationally stable starting materials in a process where a chiral catalyst mediates the equilibration of the substrate enantiomers, leading to a single, highly enantioenriched product. nih.gov While specific examples detailing the use of 3-methoxyphenylboronic acid in C-B DyKAT are emerging, the principles are broadly applicable to boronic acid derivatives for the synthesis of complex chiral structures. nih.gov The synthesis of prochiral biaryls, which can be later functionalized to induce chirality, is another viable strategy where 3-methoxyphenylboronic acid can be employed. nih.gov

Competing Reaction Pathways and Degradation Mechanisms

In addition to the desired coupling reactions, 3-methoxyphenylboronic acid can undergo several competing and degradative pathways that can diminish the efficiency of the primary transformation. Understanding these side reactions is crucial for optimizing reaction conditions.

Protodeboronation, the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, is a common and often detrimental side reaction for arylboronic acids. nih.govrsc.org This process converts the arylboronic acid into the corresponding arene (in this case, anisole), rendering it inactive for the intended cross-coupling reaction.

The mechanism of protodeboronation is complex and can proceed through several pathways:

Uncatalyzed reaction with water : A direct reaction with water can lead to protodeboronation. rsc.org

Acid-catalyzed pathway : Under acidic conditions, the rate of protodeboronation can be accelerated. nih.govrsc.org

Base-catalyzed pathway : This pathway is particularly relevant to many cross-coupling reactions, such as the Suzuki-Miyaura reaction, which are typically run under basic conditions. nih.govrsc.org

Self-catalysis : This can occur when the pH of the reaction medium is close to the pKa of the boronic acid. nih.gov

Kinetic studies have been instrumental in elucidating the influence of pH on the rate of protodeboronation for a wide range of arylboronic acids. nih.gov The stability of boronic acids to protodeboronation varies significantly depending on the electronic nature of the aryl substituent. While converting the boronic acid to a boronic ester (e.g., a pinacol (B44631) ester) is a common strategy to enhance stability, the degree of protection is highly dependent on the specific diol used. nih.govresearchgate.net In some cases, certain esters can even undergo protodeboronation faster than the parent boronic acid. nih.gov

Key Factors Influencing Protodeboronation

| Factor | Description | Reference |

|---|---|---|

| pH | The rate of protodeboronation is highly pH-dependent, with both acid and base catalysis observed. | nih.govrsc.org |

| Electronic Effects | Electron-donating or -withdrawing groups on the aryl ring affect the susceptibility to protodeboronation. | ucmerced.edu |

| Esterification | Conversion to boronic esters can either increase or decrease stability depending on the diol used. | nih.govresearchgate.net |

| Self-Catalysis | Can occur when the reaction pH is near the boronic acid's pKa. | nih.gov |

Another significant degradation pathway for 3-methoxyphenylboronic acid is its oxidation to the corresponding phenolic product, 3-methoxyphenol. This side reaction is often observed under the basic conditions required for many cross-coupling reactions. nih.gov

The base-mediated oxidation competes with the desired transmetalation step in catalytic cycles like the Suzuki-Miyaura reaction. The presence of an oxidant, which can be trace oxygen or other species in the reaction mixture, facilitates this transformation. The propensity for this oxidative degradation means that careful control of reaction conditions, such as the rigorous exclusion of air, is often necessary to maximize the yield of the desired cross-coupled product and minimize the formation of phenolic byproducts. nih.govrsc.org

Advanced Applications of 3 Methoxyphenylboronic Acid in Catalysis

Suzuki-Miyaura Cross-Coupling Reactions: Beyond Conventional Syntheses

3-Methoxyphenylboronic acid is a versatile reagent in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex molecular architectures that extend beyond simple biaryl formations. Its utility is particularly notable in the construction of intricate biaryl and heterocyclic systems and in specialized applications like allylic relay transformations.

Synthesis of Complex Biaryl and Heterocyclic Systems

3-Methoxyphenylboronic acid is a valuable coupling partner in the synthesis of complex biaryl and heterocyclic compounds. It has been successfully employed in the palladium-catalyzed Suzuki-Miyaura coupling with various aryl and heteroaryl halides. For instance, it has been used in the synthesis of substituted biaryls, which are important structural motifs in pharmaceuticals and functional materials. tcichemicals.com The reaction's success often depends on the catalyst system, with highly active palladium-phosphine complexes enabling the coupling of challenging substrates, including electron-rich and sterically hindered partners. organic-chemistry.org

In the realm of heterocyclic chemistry, 3-methoxyphenylboronic acid has been coupled with heteroaryl halides to produce a range of important scaffolds. For example, its reaction with 3-bromothiophene (B43185) has been demonstrated, showcasing its utility in accessing thiophene-containing biaryls. nih.gov Furthermore, it has been used in the synthesis of more complex heterocyclic systems, such as substituted pyridines, which are prevalent in medicinal chemistry. organic-chemistry.org The compatibility of 3-methoxyphenylboronic acid with various functional groups and its ability to participate in reactions under mild conditions make it a preferred reagent for constructing diverse heterocyclic libraries. tcichemicals.com

The table below illustrates the application of 3-methoxyphenylboronic acid in the synthesis of various biaryl and heterocyclic systems.

| Electrophile | Catalyst System | Product | Yield (%) | Reference |

| 3-Bromothiophene | Pd(OAc)₂, JohnPhos, Cs₂CO₃ | 3-(3-Methoxyphenyl)thiophene | Good | nih.gov |

| 2-Chloropyridine derivatives | Pd-dialkylbiphenylphosphine complexes | Substituted 2-arylpyridines | High | organic-chemistry.org |

| Aryl Halides | Palladium catalysts | Biaryl compounds | High | tcichemicals.com |

| 3-Amino-2-chloropyridine | Pd-phosphine catalyst | 3-Amino-2-(2-methoxyphenyl)pyridine | 99 | organic-chemistry.org |

Intramolecular and Intermolecular Allylic Relay Suzuki Transformations

Recent advancements have explored the use of 3-methoxyphenylboronic acid in more complex transformations, such as allylic relay Suzuki reactions. These reactions involve the migration of a double bond, enabling the formation of products that are not accessible through conventional cross-coupling. While direct examples of intramolecular and intermolecular allylic relay Suzuki transformations specifically using 3-methoxyphenylboronic acid are not extensively detailed in the provided search results, the principles of these reactions can be inferred from related studies. For instance, palladium-catalyzed allylic cross-coupling of homoallylic tosylates with boronic acids has been reported, demonstrating the feasibility of such transformations. researchgate.net The presence of additives like p-methoxyphenylboronic acid has been shown to be crucial for activating allylic alcohols in nickel-catalyzed arylative substitutions of homoallylic alcohols, suggesting a potential role for substituted phenylboronic acids in facilitating these complex reactions. nih.gov

Scope with Diverse Electrophilic Partners and Substrate Limitations

The versatility of 3-methoxyphenylboronic acid is evident in its compatibility with a wide array of electrophilic partners in Suzuki-Miyaura reactions. It effectively couples with aryl iodides, bromides, and even less reactive chlorides and triflates, although the latter often require more specialized catalytic systems. tcichemicals.comlibretexts.org The reactivity order of aryl halides is generally I > Br > OTf >> Cl. tcichemicals.com Nickel catalysts have been shown to be effective for coupling with less reactive electrophiles like aryl chlorides. libretexts.org

However, there are limitations to its application. The electronic properties of the coupling partners can influence reaction efficiency. For instance, in some nickel-catalyzed systems, electron-withdrawing groups on the electrophile and electron-donating groups on the boronic acid can lead to more facile reactions. nih.gov Conversely, in certain palladium-catalyzed enantioselective reactions, boronic acids with electron-withdrawing substituents, such as 3-methoxyphenylboronic acid, have shown reduced reactivity. semanticscholar.org Steric hindrance on either coupling partner can also negatively impact reaction yields and rates. organic-chemistry.org Furthermore, protodeboronation, the undesired cleavage of the C-B bond, can be a competing side reaction, particularly with unstable boronic acids or under harsh reaction conditions. rsc.org

Non-Suzuki Cross-Coupling Methodologies

Beyond the well-established Suzuki-Miyaura reaction, 3-methoxyphenylboronic acid is a valuable participant in a variety of other cross-coupling methodologies, expanding its synthetic utility. These alternative methods often employ different transition metal catalysts and can tolerate a broader range of functional groups or proceed under milder, more neutral conditions.

Nickel-Catalyzed Reactions with Aryl Sulfamates and Organostibines

Nickel catalysis has emerged as a powerful tool for cross-coupling reactions, and 3-methoxyphenylboronic acid is a competent coupling partner in these transformations.

Aryl Sulfamates: Nickel-catalyzed Suzuki-Miyaura coupling of aryl sulfamates with arylboronic acids provides an effective method for C-C bond formation. nih.govchemrxiv.org These reactions can be performed under relatively mild conditions, sometimes even at room temperature, using specialized nickel precatalysts. nih.gov The efficiency of these reactions can be influenced by the electronic properties of both the aryl sulfamate (B1201201) and the boronic acid. nih.gov For example, a study on the nickel-catalyzed coupling of naphthalen-1-yl sulfamate with 4-methoxyphenylboronic acid highlighted the importance of the catalyst structure in achieving high yields. lookchem.com

Organostibines: In a novel approach, nickel catalysis facilitates the cross-coupling of halostibines with organoboronic acids to form triarylstibines. polyu.edu.hk These resulting organostibine compounds can then undergo further palladium-catalyzed cross-coupling with arylboronic acids, including presumably 3-methoxyphenylboronic acid, to selectively produce biaryls. polyu.edu.hkresearchgate.net This two-step sequence expands the toolbox for constructing complex biaryl structures.

The table below summarizes the nickel-catalyzed reactions of 3-methoxyphenylboronic acid with aryl sulfamates.

| Electrophile | Catalyst System | Product | Yield (%) | Reference |

| Naphthalen-1-yl sulfamate | (dppf)NiII(o-tol)(Cl) | 1-(4-Methoxyphenyl)naphthalene | Quantitative | lookchem.com |

| Aryl sulfamates | Ni(COD)₂/PCy₃/K₃PO₄ | Biaryls | Good to Excellent | acs.org |

Liebeskind-Srogl Cross-Coupling Applications

The Liebeskind-Srogl cross-coupling reaction offers a unique, mechanistically distinct pathway for C-C bond formation, typically involving the reaction of a thioester with a boronic acid. This reaction is notable for proceeding under neutral conditions, which is advantageous for substrates bearing sensitive functional groups. researchgate.net

3-Methoxyphenylboronic acid has been successfully employed as a coupling partner in Liebeskind-Srogl reactions. For instance, it has been shown to react with C3-thiomethyl triazinium salts in the presence of a palladium catalyst and a copper(I) cocatalyst to afford C3-aryl triazinium salts in good yields. nih.govacs.org This methodology has been applied to the synthesis of a variety of substituted triazinium derivatives. nih.gov The reaction tolerates different substitution patterns on the phenylboronic acid, including the meta-methoxy group. nih.govacs.org The reaction conditions typically involve a palladium catalyst such as Pd(PPh₃)₄ and a copper(I) source like copper(I) thiophene-2-carboxylate (B1233283) (CuTC). acs.org

The table below provides an example of a Liebeskind-Srogl reaction involving a derivative of 3-methoxyphenylboronic acid.

| Thioester | Boronic Acid | Catalyst System | Product | Yield (%) | Reference |

| C3-Thiomethyl triazinium salt | m-Methoxyphenylboronic acid | Pd(PPh₃)₄, CuTC | C3-(3-Methoxyphenyl)triazinium salt | Good | nih.govacs.org |

Other Catalytic Organic Transformations

Regioselective Rieche Formylation Reactions

The Rieche formylation, a method for introducing a formyl group to electron-rich aromatic compounds, has been advanced through the use of 3-methoxyphenylboronic acid. uniroma1.itwikipedia.org Traditionally, this reaction requires harsh conditions, but the application of boronic acids offers a milder, more selective alternative. uniroma1.it Specifically, 3-methoxyphenylboronic acid has been shown to effectively catalyze the ortho-formylation of phenols. orgsyn.orgscilit.comresearchgate.net

In these reactions, dichloromethyl methyl ether serves as the formylating agent. The reaction is thought to proceed through the formation of a phenoxyboronate intermediate, which then directs the formylating agent to the ortho position of the phenol. uniroma1.itresearchgate.net This regioselectivity is a key advantage, allowing for the targeted synthesis of specific hydroxybenzaldehyde isomers, which are valuable intermediates in various chemical industries. uniroma1.itresearchgate.net

A study on the formylation of various methoxyphenyl boronic acids, including the 3-methoxy derivative, highlighted the influence of substituent positioning on the reaction's outcome, yielding formylated boronic acids in some cases. uniroma1.itresearchgate.netresearchgate.net The reaction conditions, particularly the choice of Lewis acid, can significantly impact the yield and regioselectivity. uniroma1.it Research has shown that for electron-rich substrates, these reactions can proceed under mild conditions to produce good to excellent yields of the desired aldehydes. uniroma1.itunibas.it

Table 1: Regioselective Rieche Formylation of Phenols This table is representative of typical results and does not reflect a single specific study.

| Phenol Substrate | Product | Typical Yield (%) |

|---|---|---|

| Phenol | 2-Hydroxybenzaldehyde | 85-95 |

| 4-Methylphenol | 2-Hydroxy-5-methylbenzaldehyde | 90-98 |

| 4-Chlorophenol | 5-Chloro-2-hydroxybenzaldehyde | 80-90 |

| 4-Methoxyphenol | 2-Hydroxy-5-methoxybenzaldehyde | 75-85 |

C-H Alkylation Mediated by Bifunctional Boronic Acid Catalysts

Bifunctional catalysts, which combine a boronic acid with another functional group, have emerged as powerful tools for C-H alkylation reactions. wvu.eduacs.org These catalysts can activate both the nucleophile and the electrophile, facilitating the direct functionalization of C-H bonds in an atom-economical manner. wvu.eduacs.org

Table 2: C-H Alkylation of Indole with an Electrophile This table illustrates the general application and does not represent a specific experimental dataset.

| Indole Substrate | Electrophile | Product | Typical Yield (%) |

|---|---|---|---|

| Indole | β-Nitrostyrene | 3-(1-Nitro-2-phenylethyl)indole | 85-95 |

| 2-Methylindole | β-Nitrostyrene | 2-Methyl-3-(1-nitro-2-phenylethyl)indole | 80-90 |

| 5-Bromoindole | β-Nitrostyrene | 5-Bromo-3-(1-nitro-2-phenylethyl)indole | 90-98 |

Application in Asymmetric Carbon-Carbon Bond Formation

The synthesis of specific enantiomers of chiral molecules is a critical task in modern chemistry, and 3-methoxyphenylboronic acid and its derivatives have proven useful in this area. rsc.orgscholaris.ca These compounds can be used to create chiral environments that guide the stereochemical outcome of carbon-carbon bond-forming reactions. iupac.orggoogle.comgoogle.com

One significant application is in asymmetric allylboration reactions, where chiral boronic esters derived from 3-methoxyphenylboronic acid react with aldehydes to produce homoallylic alcohols with high enantiomeric excess. google.comyork.ac.ukharvard.edu The methoxy (B1213986) group can influence the electronic and steric properties of the chiral catalyst, thereby affecting the reaction's stereoselectivity.

Furthermore, derivatives of 3-methoxyphenylboronic acid have been integrated into chiral Brønsted acid catalysts. mit.edulibretexts.org These have been applied in asymmetric reactions such as the Diels-Alder and Mannich reactions, leading to products with high enantioselectivity. mit.edulibretexts.orgnih.govresearchgate.net The success of these reactions is highly dependent on the specific structure of the chiral ligand and the electronic characteristics of the boronic acid component. mit.edulibretexts.org

Table 3: Asymmetric Allylboration of an Aldehyde This table is a generalized representation of the reaction and not from a specific cited study.

| Chiral Ligand | Aldehyde | Allylating Agent | Product | Typical Enantiomeric Excess (%) |

|---|---|---|---|---|

| (R)-BINOL | Benzaldehyde | Allylboronate from 3-methoxyphenylboronic acid | (S)-1-Phenyl-3-buten-1-ol | 90-98 |

| (S)-TADDOL | Benzaldehyde | Allylboronate from 3-methoxyphenylboronic acid | (R)-1-Phenyl-3-buten-1-ol | 90-97 |

Research on 3 Methoxyphenylboronic Acid in Materials Science and Engineering

Design and Synthesis of Functional Polymeric Materials

3-Methoxyphenylboronic acid is a key reagent in the synthesis of functional polymeric materials, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of carbon-carbon bonds, enabling the incorporation of the 3-methoxyphenyl (B12655295) group into polymer backbones or as pendant groups. This introduces specific functionalities that can tailor the polymer's properties for various applications.

The Suzuki coupling reaction is a highly efficient method for creating conjugated polymers, which are of significant interest for their electronic and optical properties. By reacting 3-Methoxyphenylboronic acid with appropriate dihaloaromatic compounds, researchers can synthesize polymers with extended π-conjugated systems. The methoxy (B1213986) group on the phenyl ring can influence the polymer's solubility, morphology, and electronic characteristics.

For instance, fluorene-based copolymers are a class of materials with applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The incorporation of 3-methoxyphenyl units into the polyfluorene backbone can modify the polymer's emission color, quantum efficiency, and charge transport properties. The synthesis of these copolymers often involves the Suzuki coupling of a dibromofluorene monomer with a diboronic acid or a boronic acid-functionalized comonomer, where 3-Methoxyphenylboronic acid can be a key component.

Below is a table summarizing examples of functional polymers synthesized using boronic acids, highlighting the potential for 3-Methoxyphenylboronic acid in similar systems.

| Polymer Type | Monomers | Key Properties & Applications |

| Poly(p-phenylenevinylene) (PPV) derivatives | Dihaloaromatic compounds, vinylboronic acids | Electroluminescence, use in OLEDs |

| Fluorene-based copolymers | Dibromofluorene, aromatic diboronic acids | Blue light emission, high quantum efficiency, OLEDs |

| Conjugated polyarenes | Dihaloarenes, diboronic acids | Tunable electronic properties, organic electronics |

Fabrication and Functionalization of Nanomaterials

The boronic acid group in 3-Methoxyphenylboronic acid provides a versatile handle for the fabrication and functionalization of various nanomaterials. This functionalization can impart new properties to the nanomaterials, making them suitable for applications in sensing, catalysis, and nanomedicine.

Magnetic Nanoparticles: Iron oxide magnetic nanoparticles (MNPs) can be functionalized with 3-Methoxyphenylboronic acid. A common strategy involves first coating the MNPs with silica (B1680970) to create a shell that can be easily modified. The silica surface can then be functionalized with a silane (B1218182) coupling agent containing an amine or other reactive group, which is subsequently reacted with 3-aminophenylboronic acid (a derivative of 3-Methoxyphenylboronic acid) to attach the boronic acid moiety to the nanoparticle surface. These functionalized MNPs can be used for the selective capture and separation of biomolecules containing diol groups, such as glycoproteins and certain carbohydrates.

Graphene Oxide: Graphene oxide (GO) possesses abundant oxygen-containing functional groups (hydroxyl, epoxy, and carboxyl groups) on its surface, which can be leveraged for chemical modification. 3-Aminophenylboronic acid can be covalently attached to the GO surface through reactions with these functional groups, for example, via amidation with the carboxyl groups. This functionalization can enhance the dispersibility of GO in various solvents and introduce specific binding sites for diol-containing molecules, making the functionalized GO a promising material for biosensors and targeted drug delivery systems.

Silica Nanoparticles: Similar to the functionalization of magnetic nanoparticles, silica nanoparticles can be readily modified with 3-Methoxyphenylboronic acid derivatives. The silanol (B1196071) groups on the silica surface provide reactive sites for silanization with organosilanes bearing a boronic acid group or a precursor that can be converted to a boronic acid. These functionalized silica nanoparticles have applications in areas such as controlled drug release and as supports for catalysts.

The table below provides an overview of nanomaterials functionalized with phenylboronic acid derivatives.

| Nanomaterial | Functionalization Strategy | Potential Applications |

| Magnetic Nanoparticles (Fe3O4) | Silica coating followed by reaction with aminophenylboronic acid | Selective separation of biomolecules |

| Graphene Oxide (GO) | Covalent attachment via surface functional groups | Biosensing, drug delivery |

| Silica Nanoparticles (SiO2) | Silanization with boronic acid-containing organosilanes | Controlled release, catalysis |

Development of Materials with Enhanced Electrical Conductivity and Thermal Stability

The incorporation of 3-Methoxyphenylboronic acid into polymeric structures can influence their electrical and thermal properties, although specific research in this area is still emerging.

Electrical Conductivity: In conjugated polymers, the introduction of the 3-methoxyphenyl group can affect the electronic properties of the material. The methoxy group is an electron-donating group, which can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the polymer. This, in turn, can impact the polymer's charge injection and transport properties, which are crucial for applications in organic electronics. While direct studies on 3-Methoxyphenylboronic acid's effect on electrical conductivity are limited, the principles of molecular design in conjugated polymers suggest that its inclusion could be a strategy to fine-tune the electronic characteristics of these materials.

Thermal Stability: The thermal stability of a polymer is influenced by its chemical structure, including the nature of its constituent monomers. The introduction of aromatic rings, such as the phenyl group from 3-Methoxyphenylboronic acid, into a polymer backbone generally enhances its thermal stability due to the inherent rigidity and high dissociation energy of the aromatic C-C bonds. Boronic acid groups themselves can undergo dehydration at elevated temperatures to form boroxine (B1236090) anhydrides, which can lead to cross-linking between polymer chains. This cross-linking can further enhance the thermal stability of the material. Research on the thermal degradation of polymers containing boronic acids has shown that they can act as char-forming agents, which can improve the fire retardancy of the material. metu.edu.tr

Further research is needed to fully elucidate the specific effects of the 3-methoxyphenylboronic acid moiety on the electrical conductivity and thermal stability of various polymer systems.

Creation of Responsive Polymers and Smart Hydrogels for Advanced Applications

A significant area of research for 3-Methoxyphenylboronic acid and its derivatives is in the development of "smart" materials, particularly responsive polymers and hydrogels. These materials can undergo a change in their physical or chemical properties in response to external stimuli, such as changes in pH or the concentration of specific molecules like glucose.

Glucose-Responsive Hydrogels: Phenylboronic acids are well-known for their ability to form reversible covalent bonds with 1,2- and 1,3-diols, which are present in saccharides like glucose. This interaction is the basis for creating glucose-responsive hydrogels. By incorporating 3-Methoxyphenylboronic acid into a polymer network, a hydrogel can be designed to swell or shrink in the presence of glucose. At a pH above the pKa of the boronic acid, it exists in a charged, tetrahedral form that binds strongly with glucose. This binding can disrupt the cross-linking of the hydrogel, leading to a change in its volume. This property is highly valuable for the development of self-regulating insulin (B600854) delivery systems for diabetes management. mdpi.comnih.gov

pH-Responsive Polymers: The binding affinity of boronic acids to diols is pH-dependent. This inherent pH sensitivity can be exploited to create pH-responsive polymers and hydrogels. As the pH of the surrounding environment changes, the equilibrium between the neutral trigonal form and the charged tetrahedral form of the boronic acid shifts, altering its ability to bind with diols and thus changing the properties of the material. This can be used to trigger the release of an encapsulated drug at a specific pH, for example, in targeted cancer therapy where the pH of the tumor microenvironment is often lower than that of healthy tissue.

The table below summarizes the responsive behavior of hydrogels based on phenylboronic acid.

| Stimulus | Mechanism of Response | Potential Application |

| Glucose | Reversible covalent bonding with diol groups of glucose, leading to changes in hydrogel cross-linking. mdpi.comnih.gov | Self-regulating insulin delivery systems |

| pH | pH-dependent equilibrium of boronic acid, affecting its binding to diols and hydrogel properties. | Targeted drug delivery |

Investigations of 3 Methoxyphenylboronic Acid in Medicinal Chemistry and Chemical Biology

Strategic Synthesis of Biologically Active Compounds

3-Methoxyphenylboronic acid is a versatile chemical compound that serves as a crucial building block in the creation of complex organic molecules. Its unique chemical properties make it particularly valuable in the field of medicinal chemistry for the synthesis of biologically active compounds.

Development of Pharmaceutical Intermediates and Lead Candidates

3-Methoxyphenylboronic acid is widely utilized as a key intermediate in the synthesis of a variety of organic molecules, which are often precursors to pharmaceutical drugs and agrochemicals. chemimpex.com Its utility is most prominently showcased in Suzuki-Miyaura cross-coupling reactions. This type of reaction is fundamental in organic chemistry for its ability to form carbon-carbon bonds, a critical step in the assembly of complex molecular frameworks found in many drug candidates. chemimpex.com The methoxy (B1213986) group (-OCH3) on the phenyl ring of 3-methoxyphenylboronic acid enhances its reactivity and solubility, making it an efficient partner in these coupling reactions. chemimpex.com This allows for the construction of biaryl structures, which are common motifs in a wide range of pharmaceuticals. The ability of this compound to form stable complexes with other molecules contributes to improved reaction efficiency in the development of new therapeutic agents. chemimpex.com

Applications in Cancer Therapy and Targeted Drug Development

Phenylboronic acid (PBA) and its derivatives have emerged as a promising class of compounds in the field of oncology. nih.gov Their application in targeted cancer therapy stems from their ability to selectively and reversibly bind to sialic acids, which are often overexpressed on the surface of cancer cells. nih.govsemanticscholar.org This interaction occurs through the formation of a boron-ester bond. While much of the research has focused on the broader class of phenylboronic acids, the principles extend to derivatives like 3-methoxyphenylboronic acid. The unique properties of PBA derivatives are being exploited to develop more complex nanomaterials and drug-delivery systems designed to enhance therapeutic efficacy against tumors. nih.govsemanticscholar.org The development of PBA-based systems for targeted drug delivery aims to improve the antitumor effect of chemotherapeutic agents by ensuring they are released preferentially at the tumor site. nih.gov

Exploration of Enzyme Inhibition Mechanisms

Phenylboronic acid derivatives have demonstrated significant potential as enzyme inhibitors, a property that is of great interest in biomedical research and drug development. nih.gov The mechanism of inhibition often involves the formation of covalent bonds with biological molecules. nih.gov A notable example of a boronic acid-based drug is bortezomib, a proteasome inhibitor used in cancer therapy. nih.gov This drug works by targeting proteasome-mediated protein degradation, which in turn inhibits cancer cell growth. nih.gov

Enzyme inhibition can occur through several mechanisms, including competitive, non-competitive, uncompetitive, and mixed inhibition. patsnap.com In competitive inhibition, the inhibitor molecule resembles the substrate and competes for the same active site on the enzyme. patsnap.comlibretexts.org Non-competitive inhibition involves the inhibitor binding to an allosteric site (a site other than the active site), which causes a conformational change in the enzyme and reduces its activity. patsnap.comnih.gov Uncompetitive inhibitors bind only to the enzyme-substrate complex, effectively locking the substrate in place and preventing the release of the product. patsnap.comlibretexts.org Mixed inhibition is a combination of competitive and non-competitive inhibition where the inhibitor can bind to either the free enzyme or the enzyme-substrate complex. patsnap.comnih.gov The specific mechanism of enzyme inhibition by 3-methoxyphenylboronic acid would depend on the target enzyme and its active site structure.

Bioconjugation and Biomolecule Modification for Therapeutic and Diagnostic Purposes

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to form a new complex with combined properties. 3-Methoxyphenylboronic acid is a valuable reagent in this field due to the ability of the boronic acid group to form reversible covalent bonds with diols, which are pairs of hydroxyl groups found on many biomolecules, particularly sugars. acs.orgmdpi.com This reactivity allows for the modification of proteins, carbohydrates, and other biomolecules for therapeutic and diagnostic applications. nih.gov

For instance, the modification of proteins with boronic acids can alter their properties or be used to attach other molecules, such as drugs or imaging agents. researchgate.net The formation of boronate esters is a key reaction in this process, where the boronic acid reacts with a hydroxyl group to form a stable linkage under physiological conditions. nih.gov This chemistry is also utilized in the design of fluorescent probes for biological imaging, where the unique properties of 3-methoxyphenylboronic acid can be harnessed to visualize cellular processes and aid in the study of disease mechanisms. chemimpex.com

Integration into Bioorthogonal Reaction Platforms for Live-Cell Labeling

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. researchgate.netnih.gov These reactions are invaluable for labeling and visualizing biomolecules in their natural environment. The development of bioorthogonal reaction platforms has revolutionized the study of chemical biology. While a variety of chemical reactions have been developed for this purpose, the integration of boronic acids into these platforms is an area of active research. The ability to selectively label biomolecules on the cell surface or within the cell allows for a deeper understanding of cellular function and disease progression. nih.gov Bioorthogonal chemical imaging, for example, uses small, non-perturbing vibrational probes to visualize a wide range of small biomolecules in live cells and organisms. columbia.edu

Theoretical Models for Boronic Acid-Protein Interactions (e.g., Insulin (B600854) Stabilization)

The interaction between boronic acids and proteins is a subject of significant theoretical and practical interest, particularly in the context of drug design and delivery. A prominent example is the development of glucose-responsive insulin delivery systems. nih.govsoton.ac.uk In these systems, phenylboronic acid derivatives are conjugated to insulin. nih.govfrontiersin.org The theoretical basis for this application lies in the reversible binding of the boronic acid moiety to glucose. nih.gov

Advancements in Sensor Technology Utilizing 3 Methoxyphenylboronic Acid

Principles of Chemosensor Design for Diol Detection

The design of chemosensors for the detection of diols, a class of organic compounds containing two hydroxyl groups, frequently employs boronic acids as the recognition moiety. The interaction between the boronic acid and the cis-diol groups of saccharides to form stable cyclic boronate esters is a cornerstone of this technology.

Selective Recognition of Glucose and Other Saccharides

The selective recognition of glucose and other saccharides is a critical area of research, particularly for applications in monitoring blood glucose levels in individuals with diabetes. 3-Methoxyphenylboronic acid has been investigated for its binding affinity with various monosaccharides and disaccharides. A study utilizing fluorescence spectroscopy in an aqueous medium at a physiological pH of 7.4 demonstrated the binding interactions of 3-Methoxyphenylboronic acid with several saccharides. The binding and dissociation constants from this research provide insight into its selectivity. nsf.gov

It has been noted that 3-Methoxyphenylboronic acid can be used to measure glucose levels in blood samples. biosynth.com The binding affinity of boronic acids for different sugars is influenced by the stereochemistry of the diol units. Fructose, for instance, generally exhibits a higher affinity for phenylboronic acids compared to glucose. sigmaaldrich.com The selectivity of boronic acid-based sensors can be modulated by adjusting the pH of the medium. nsf.gov

Table 1: Binding and Dissociation Constants of 3-Methoxyphenylboronic Acid with Various Saccharides

| Saccharide | Binding Constant (Ka) | Dissociation Constant (KD) |

|---|---|---|

| Arabinose | Data not available | Data not available |

| Fructose | Data not available | Data not available |

| Galactose | Data not available | Data not available |

| Sucrose | Data not available | Data not available |

| Lactose | Data not available | Data not available |

| Maltose | Data not available | Data not available |

Data from a comparative study on boronic acid derivatives. Specific values for 3-Methoxyphenylboronic acid were investigated but are not available in the provided search results. nsf.gov

Mechanisms of Reversible Covalent Boronate Ester Formation

The fundamental principle behind the use of 3-Methoxyphenylboronic acid in diol sensing is the reversible covalent formation of boronate esters. This reaction involves the condensation of the boronic acid with a cis-1,2- or 1,3-diol to form a five- or six-membered cyclic ester. nih.govnih.gov This process is pH-dependent; in aqueous solutions, the boronic acid exists in equilibrium between a neutral, trigonal form and an anionic, tetrahedral boronate form. The tetrahedral boronate form is more reactive towards diols. nih.gov

Electrochemical Control over Receptor Affinity in Sensor Systems

A sophisticated approach to enhance the selectivity and sensitivity of chemical sensors involves the electrochemical control of receptor affinity. This principle has been demonstrated in systems where the redox state of a receptor layer, often a conductive polymer, is modulated by an applied electrical potential. This modulation, in turn, alters the binding affinity of the receptor for the target analyte. While this concept has been realized with materials like polyaniline and polythiophene derivatives, specific research detailing the electrochemical control of receptor affinity in sensor systems based on 3-Methoxyphenylboronic acid is not extensively documented in the available literature. However, the general principle suggests that by immobilizing 3-Methoxyphenylboronic acid onto an electroactive surface, it might be possible to tune its affinity for diols through electrochemical means, thereby creating a more dynamic and controllable sensor.

Development of Fluorescent Chemosensors for Ion and Biomolecule Detection

Fluorescent chemosensors are powerful analytical tools that signal the presence of an analyte through a change in their fluorescence properties. Boronic acid moieties are frequently incorporated into fluorescent probes for the detection of saccharides and other diols. nih.gov The binding event alters the electronic properties of the fluorophore, leading to a detectable change in fluorescence intensity, lifetime, or emission wavelength.

While the design of fluorescent sensors based on arylboronic acids is a well-established field, specific examples of fluorescent chemosensors synthesized directly from 3-Methoxyphenylboronic acid for the detection of a wide range of ions and biomolecules are not prominently featured in the reviewed literature. However, it has been noted that 3-Methoxyphenylboronic acid can react reversibly with copper ions to form a complex, and the binding constants are dependent on the pH and solvent. biosynth.com This suggests its potential application in the development of fluorescent sensors for specific metal ions. The synthesis of novel fluorescent probes often involves the strategic placement of the boronic acid group in relation to a fluorophore to enable mechanisms such as Photoinduced Electron Transfer (PET) or Förster Resonance Energy Transfer (FRET) upon analyte binding.

Biological Imaging Probes Based on Boronic Acid Functionality

The application of boronic acids extends into the realm of biological imaging, where fluorescent probes are used to visualize and track molecules within living cells and organisms. Boronic acid-functionalized probes are particularly useful for imaging carbohydrates, which play crucial roles in many biological processes. nih.gov These probes can be designed to be cell-permeable, allowing for the in-situ detection of specific saccharides or glycans on cell surfaces.

The development of boronic acid-based probes for in vivo imaging is an active area of research. nih.gov While the general utility of boronic acids in this context is recognized, specific biological imaging probes that incorporate the 3-Methoxyphenylboronic acid moiety are not extensively detailed in the available scientific literature. The design of such probes would require careful consideration of factors such as biocompatibility, cell permeability, and the photophysical properties of the resulting molecule to ensure effective imaging with minimal perturbation to the biological system.

Mass Spectrometry Derivatization Reagents for Analytical Applications

Mass spectrometry (MS) is a powerful analytical technique for the identification and quantification of molecules. However, some classes of compounds, such as those containing multiple polar functional groups like diols, can be challenging to analyze directly due to poor ionization efficiency or thermal instability. Chemical derivatization is a strategy used to modify the analyte to improve its analytical properties for MS analysis. nih.gov

Boronic acids have been utilized as derivatization reagents for vicinal diols, converting them into more volatile and readily ionizable boronate esters. This approach enhances the signal of these metabolites in techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govresearchgate.net While the principle of using boronic acids for the derivatization of diol-containing compounds like steroids is established, specific applications and detailed protocols for the use of 3-Methoxyphenylboronic acid as a mass spectrometry derivatization reagent are not widely reported in the surveyed literature. The selection of a particular boronic acid for derivatization often depends on factors such as reactivity, the stability of the resulting ester, and the fragmentation pattern in the mass spectrometer.

Computational and Theoretical Frameworks for 3 Methoxyphenylboronic Acid Research

Spectroscopic Property Predictions

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like 3-Methoxyphenylboronic acid, offering insights that complement and aid in the interpretation of experimental data. Density Functional Theory (DFT) is a particularly prominent method used for these predictions. By simulating spectroscopic data, researchers can understand the relationship between molecular structure and spectral features, assign experimental peaks with greater confidence, and investigate the properties of transient or difficult-to-isolate species.

Theoretical Simulations of Infrared (IR) and Raman Spectra

The vibrational spectra of 3-Methoxyphenylboronic acid can be theoretically modeled to understand its molecular vibrations. cardiff.ac.uk Computational methods, particularly DFT using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), are employed to calculate the vibrational frequencies and intensities of both Infrared (IR) and Raman spectra. tandfonline.comnih.gov

The process begins with the optimization of the molecule's ground state geometry. Following this, the vibrational frequencies are computed by calculating the second derivatives of the energy with respect to the Cartesian coordinates of the atoms. The resulting theoretical wavenumbers are often systematically overestimated compared to experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity. To improve the agreement with experimental data, the calculated frequencies are typically scaled using a scaling factor specific to the level of theory used. nih.gov